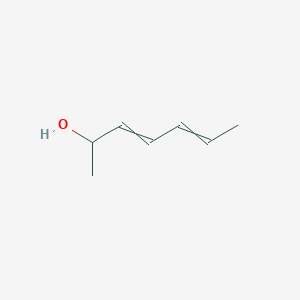

Hepta-3,5-dien-2-OL

Description

Properties

IUPAC Name |

hepta-3,5-dien-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYTUZSQPWVIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20707428 | |

| Record name | Hepta-3,5-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-72-7 | |

| Record name | Hepta-3,5-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Hexadienal with Methylmagnesium Bromide

The most well-documented synthesis of Hepta-3,5-dien-2-OL involves the nucleophilic addition of methylmagnesium bromide (CH₃MgBr) to hexadienal. This one-step Grignard reaction proceeds via the following general pathway:

$$

\text{Hexadienal} + \text{CH₃MgBr} \rightarrow \text{this compound} + \text{MgBr(OCH}_3\text{)}

$$

Mechanistic Insights :

- Nucleophilic Attack : The Grignard reagent’s methyl carbanion attacks the electrophilic carbonyl carbon of hexadienal.

- Protonation : The resulting alkoxide intermediate is protonated during aqueous workup to yield the secondary alcohol.

Conditions :

- Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Atmosphere : Inert gas (e.g., nitrogen or argon) to prevent reagent oxidation

Outcome :

Purification and Isolation

Post-synthesis purification typically involves:

- Acid Workup : Dilute hydrochloric acid (HCl) quenches excess Grignard reagent.

- Liquid-Liquid Extraction : Ethyl acetate or dichloromethane isolates the organic phase.

- Chromatography : Silica gel column chromatography with a polar solvent gradient (e.g., hexane:ethyl acetate) resolves the product from byproducts.

Stereochemical Considerations in Synthesis

Control of Double-Bond Geometry

The E/Z configuration of this compound’s double bonds is dictated by the precursor hexadienal’s structure. For example:

- (3E,5E)-Isomer : Synthesized using (2E,4E)-hexa-2,4-dienal as the starting material.

- (3Z,5E)-Isomer : Requires geometrically constrained dienals or catalytic isomerization.

Table 1 : Stereochemical Outcomes Based on Hexadienal Geometry

| Hexadienal Isomer | Product Isomer | Yield (%)* |

|---|---|---|

| (2E,4E) | (3E,5E) | Not reported |

| (2Z,4E) | (3Z,5E) | Not reported |

*Note: Specific yields are unavailable in cited literature; optimization studies are warranted.

Alternative Synthetic Routes

Diels-Alder Reaction Applications

While primarily used to consume this compound in cycloadditions, retro-Diels-Alder strategies could theoretically regenerate the dienol. However, this approach remains unexplored in the literature.

Challenges and Limitations

Stability Issues

- Autoxidation : The conjugated dienol system is prone to oxidation, necessitating anaerobic conditions and antioxidants (e.g., BHT) during storage.

- Acid Sensitivity : The hydroxyl group may undergo dehydration under acidic conditions, forming hepta-3,5-diene.

Scalability Constraints

- Grignard reactions require stringent anhydrous conditions, complicating large-scale production.

- Low yields in multi-step syntheses (e.g., <40% in Diels-Alder adduct formations) highlight inefficiencies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.